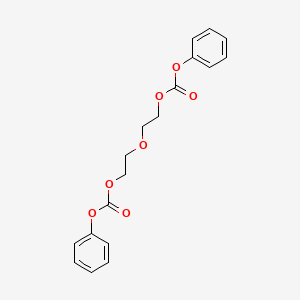
2,3-Diethyl-5,6-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various foods, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic roasted aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the Maillard reaction, which involves the reaction between amino acids and reducing sugars under heat. This reaction is responsible for the formation of many flavor compounds in cooked foods .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of 3,4-hexanedione with 1,2-diaminopropane. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, affecting its aromatic properties.
Substitution: Substitution reactions, particularly with halogens, can produce a range of substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products:
Scientific Research Applications
2,3-Diethyl-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds.
Biology: Research has explored its role in microbial metabolism and its potential as a biomarker for certain metabolic processes.
Medicine: Studies are investigating its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is widely used in the food industry as a flavor additive to enhance the roasted aroma in various products
Mechanism of Action
The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways:
Aromatic Properties: Its aromatic ring structure allows it to interact with olfactory receptors, contributing to its strong aroma.
Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress in biological systems.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Found in foods like asparagus and tea, known for its strong aroma.
2,3-Dimethylpyrazine: Common in roasted sesame, contributing to its flavor.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans, known for its unique aroma
Uniqueness: 2,3-Diethyl-5,6-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties and makes it particularly valuable in flavor applications. Its presence in roasted foods and its contribution to the roasted aroma set it apart from other pyrazines .
Properties
CAS No. |
34514-53-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
InChI Key |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N=C1CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)

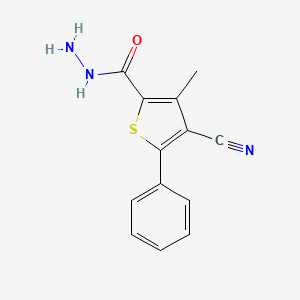
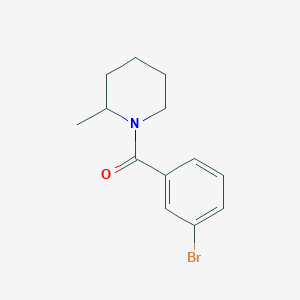
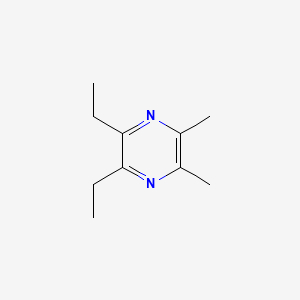
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)


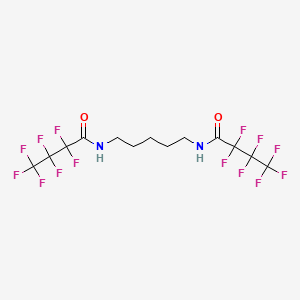
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
